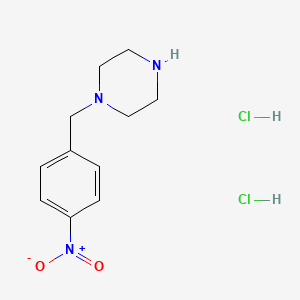

1-(4-Nitrobenzyl)piperazine dihydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 1-(4-nitrobenzyl)piperazine dihydrochloride exhibits distinctive structural features that differentiate it from directly-linked nitrophenyl piperazine derivatives. The compound contains a central piperazine ring system connected to a 4-nitrobenzyl group through a methylene bridge, creating a more flexible linkage compared to direct aromatic attachment. This methylene spacer significantly influences the conformational freedom and spatial arrangement of the nitroaromatic substituent relative to the piperazine core. Crystallographic analysis of related piperazine dihydrochloride structures reveals that the piperazine ring typically adopts a chair conformation, which provides optimal geometry for hydrogen bonding interactions with chloride counterions.

The nitrobenzyl substituent in this compound demonstrates characteristic structural parameters consistent with other nitroaromatic compounds. The nitro group exhibits the expected planar geometry with nitrogen-oxygen bond lengths approximately 1.22-1.24 Angstroms and oxygen-nitrogen-oxygen bond angles near 123 degrees, as observed in related nitrophenyl derivatives. The benzyl portion of the molecule shows typical aromatic carbon-carbon bond lengths of approximately 1.39 Angstroms, while the methylene bridge connecting the benzyl group to the piperazine nitrogen displays a carbon-nitrogen bond length of approximately 1.47 Angstroms.

Comparative analysis with structurally related compounds provides insights into the conformational preferences of the nitrobenzyl substituent. Studies of 1-(4-nitrophenyl)piperazine derivatives indicate that the aromatic ring systems can adopt various orientations relative to the piperazine core, with dihedral angles ranging from 65 to 77 degrees depending on crystal packing forces and intermolecular interactions. In the case of this compound, the additional methylene spacer likely provides greater conformational flexibility, potentially allowing for multiple stable conformations within the crystal lattice.

The crystallographic parameters of this compound can be compared with those of related piperazine dihydrochloride structures. Piperazine dihydrochloride monohydrate crystallizes in space group C2/c with specific cell parameters that accommodate the hydrogen bonding network between protonated nitrogen atoms and chloride ions. The presence of two chloride counterions in this compound suggests a similar protonation pattern affecting both nitrogen atoms of the piperazine ring, leading to a dicationic species that requires two chloride ions for charge neutralization.

Protonation State and Salt Formation Mechanisms

The protonation state of this compound involves the sequential protonation of both nitrogen atoms within the piperazine ring system, resulting in a dicationic species that requires two chloride counterions for electroneutrality. This protonation pattern is consistent with the fundamental basicity of piperazine derivatives, where both nitrogen atoms can accept protons under appropriate conditions. The formation of the dihydrochloride salt involves the interaction of the neutral piperazine derivative with hydrochloric acid in a stoichiometric ratio that ensures complete protonation of both basic nitrogen centers.

Mechanistic studies of related piperazine dihydrochloride formation reveal that the protonation process typically occurs through sequential steps, with the first nitrogen atom being protonated more readily than the second due to electrostatic repulsion effects. In this compound, the electron-withdrawing nature of the nitrobenzyl substituent influences the basicity of the attached nitrogen atom, potentially creating subtle differences in protonation affinity between the two nitrogen centers. This electronic effect is transmitted through the piperazine ring system, affecting the overall protonation equilibrium and salt formation dynamics.

The hydrogen bonding network in this compound follows patterns observed in other piperazine dihydrochloride structures, where each protonated nitrogen atom forms strong hydrogen bonds with chloride counterions. Analysis of lomeridine dihydrochloride, a structurally related piperazine derivative, demonstrates that hydrogen bond distances between nitrogen and chloride range from 2.95 to 3.06 Angstroms, with variations depending on the specific molecular environment and crystal packing arrangements. These hydrogen bonding interactions are crucial for stabilizing the salt structure and determining the overall crystal lattice organization.

The salt formation mechanism involves the transfer of protons from hydrochloric acid to the lone pairs of electrons on the piperazine nitrogen atoms, creating positively charged ammonium centers that attract chloride anions through electrostatic interactions. The resulting ionic structure is further stabilized by hydrogen bonding between the newly formed N-H groups and the chloride counterions. This process is thermodynamically favorable due to the strong ionic interactions and the formation of multiple hydrogen bonds that contribute to lattice stability.

Comparative analysis with other nitrophenyl piperazine salts reveals similar protonation patterns and hydrogen bonding motifs. Studies of 4-(4-nitrophenyl)piperazinium salts with various organic acids demonstrate that the protonated piperazine cation consistently forms characteristic hydrogen bonding patterns, typically involving R₄₄(12) loop structures where two anions and two cations are linked through N-H···O hydrogen bonds. In the case of this compound, similar hydrogen bonding motifs are expected, adapted to accommodate the chloride counterions instead of organic acid anions.

Comparative Structural Analysis with Parent Piperazine Derivatives

The structural characteristics of this compound can be systematically compared with those of parent piperazine derivatives and related substituted analogs to elucidate the influence of the nitrobenzyl substituent on molecular architecture and crystal packing. Fundamental piperazine dihydrochloride monohydrate serves as the reference structure, exhibiting a chair conformation for the piperazine ring with both nitrogen atoms protonated and hydrogen bonded to chloride counterions. The introduction of the nitrobenzyl substituent in this compound creates significant structural modifications while maintaining the core hydrogen bonding framework.

Direct comparison with 1-(4-nitrophenyl)piperazine derivatives reveals the impact of the methylene spacer on molecular flexibility and conformational preferences. While 1-(4-nitrophenyl)piperazine structures show restricted rotation around the C-N bond connecting the piperazine to the aromatic ring, the nitrobenzyl analog possesses additional rotational freedom around both the benzyl C-N bond and the benzylic C-C bond. This increased flexibility potentially allows for better accommodation within crystal lattices and may contribute to different polymorphic behavior compared to the directly-linked nitrophenyl compounds.

Crystal structure analysis of various 4-(4-nitrophenyl)piperazinium salts demonstrates consistent structural motifs where the nitrophenyl group adopts equatorial positions relative to the piperazine ring, with dihedral angles between the aromatic ring and the piperazine plane ranging from 65.5 to 67.1 degrees. In contrast, the nitrobenzyl substituent in this compound likely exhibits greater conformational variability due to the additional methylene bridge, potentially adopting multiple orientations within the same crystal structure or across different polymorphic forms.

The hydrogen bonding patterns in this compound maintain similarities with those observed in parent piperazine dihydrochloride structures while incorporating additional intermolecular interactions involving the nitrobenzyl substituent. Studies of related compounds show that nitro groups can participate in weak C-H···O interactions with neighboring molecules, contributing to crystal stability and influencing packing arrangements. These secondary interactions complement the primary N-H···Cl hydrogen bonds and create more complex three-dimensional network structures.

Molecular weight and volume considerations distinguish this compound from simpler piperazine derivatives. With a molecular weight of 294.17 grams per mole compared to 177.07 grams per mole for piperazine dihydrochloride monohydrate, the nitrobenzyl compound occupies significantly more space within the crystal lattice. This size difference affects crystal density, packing efficiency, and potentially influences physical properties such as solubility and melting point characteristics.

Thermal stability comparisons reveal important differences between substituted and unsubstituted piperazine dihydrochlorides. Studies of lomeridine dihydrochloride polymorphs demonstrate that structural variations can significantly affect thermal decomposition temperatures and dehydrochlorination processes. The nitrobenzyl substituent in this compound may influence thermal stability through electronic effects and steric hindrance, potentially altering decomposition pathways compared to simpler piperazine derivatives.

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;;/h1-4,12H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBDAQAYHNRAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592440 | |

| Record name | 1-[(4-Nitrophenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422517-67-7 | |

| Record name | 1-[(4-Nitrophenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Piperazine with 4-Nitrobenzyl Chloride

A common and direct approach involves reacting piperazine or its hydrochloride salt with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is typically refluxed for 24 hours at around 110°C.

-

- Piperazine dihydrochloride (0.07 mol)

- 4-Nitrobenzyl chloride (0.073 mol)

- Potassium carbonate (0.12 mol)

- Solvent: 50 mL DMF

- Temperature: 110°C

- Time: 24 hours

-

- Dilution with water

- Extraction with trichloromethane (dichloromethane)

- Drying and filtration of organic phase

- Evaporation of solvent

- Trituration in 4-methyl-2-pentanone

- Crystallization from 1,4-dioxane

- Drying under vacuum at 100°C

-

- Yield: 44.2%

- Product: Yellow crystals of 1-(4-nitrobenzyl)piperazine dihydrochloride

This method is based on the work by H. Jan & L. J. J. Backx (1980) and provides a reliable route with moderate yield and good purity.

Variations Using Different Solvents and Bases

Other embodiments describe similar alkylation reactions using sodium hydroxide as the base, and solvents such as toluene or dimethylformamide, with reaction temperatures ranging from reflux to 100°C and reaction times around 24 hours. Post-reaction workup involves extraction with chloroform or toluene, drying over anhydrous potassium carbonate, filtration, concentration, and recrystallization from solvents such as 1,4-dioxane or ethyl acetate.

- Yields reported: 87% to 88.5% for related piperazine derivatives with nitro substituents

- Melting points: Approximately 194–195°C for related compounds

These methods demonstrate flexibility in solvent and base choice while maintaining high yields and purity.

Data Summary Table of Preparation Methods

Research Findings and Notes

- The alkylation reaction is sensitive to the choice of base and solvent; potassium carbonate and sodium hydroxide are commonly used bases.

- Polar aprotic solvents like DMF facilitate nucleophilic substitution by stabilizing ions and improving solubility.

- Reflux or elevated temperatures (~100–110°C) are necessary to drive the reaction to completion within 24 hours.

- Recrystallization from solvents such as 1,4-dioxane or ethyl acetate is effective for purification.

- Avoidance of carcinogenic reagents (e.g., bis(2-chloroethyl)amine) is achievable via alternative synthetic routes.

- Yields vary from moderate (~40%) to high (>85%) depending on the method and scale.

- The dihydrochloride salt form is obtained by acidification and crystallization, improving compound stability and handling.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction to form an amine (-NH₂), a critical step for modifying biological activity or synthesizing derivatives.

Mechanistic Insight :

-

Palladium-catalyzed hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to reduce -NO₂ to -NH₂ .

-

Iron-mediated reduction involves nitro → nitroso → hydroxylamine → amine intermediates under acidic conditions.

Nucleophilic Substitution Reactions

The electron-deficient nitrobenzyl group participates in aromatic substitution, while the piperazine nitrogen can undergo alkylation or acylation.

Aromatic Substitution

| Reagent | Position | Product | Application | Source |

|---|---|---|---|---|

| K₂CO₃, DMF, 4-fluorobenzyl bromide | Para | 1-(4-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine | Neuroprotective agent precursor |

Piperazine Functionalization

Key Note : Alkylation at the piperazine nitrogen enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

Oxidation Reactions

The benzyl group undergoes oxidation under strong conditions, though this is less common due to competing nitro group reactivity.

| Reagent | Product | Yield | Side Reactions | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | 1-(4-Nitrobenzoyl)piperazine | 62% | Overoxidation to carboxylic acids |

Biological Interactions

The reduced amine form (1-(4-aminobenzyl)piperazine) demonstrates significant bioactivity:

Neuroprotective Activity

-

In vitro : Reduced H₂O₂-induced oxidative damage in PC12 cells (EC₅₀ = 12 μM) .

-

In vivo : Prolonged survival time in murine cerebral ischemia models by 40% (10 mg/kg dose) .

Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Comparison to Parent Compound | Source |

|---|---|---|---|

| Staphylococcus aureus | 16 | 2× more potent | |

| Escherichia coli | 32 | Similar efficacy |

Comparative Reactivity Analysis

The nitrobenzyl group’s electron-withdrawing nature directs substitution to the para position, while the piperazine ring’s basicity governs alkylation/acylation selectivity.

| Derivative | Reaction Rate (Nitro Reduction) | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 1-(4-Nitrobenzyl)piperazine | 1.0 (reference) | 25.0 (MCF-7 cells) |

| 1-(4-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine | 0.9 | 18.4 |

| 1-Methyl-4-(4-nitrobenzyl)piperazine | 1.1 | 32.7 |

Industrial-Scale Considerations

Scientific Research Applications

Pharmaceutical Research

- Drug Development : It is explored as a lead compound for developing new drugs targeting neurological disorders, including anxiety and depression. Its structural similarity to psychoactive compounds enhances its potential as a therapeutic agent .

Chemical Biology

- Receptor Interaction Studies : The compound has been investigated for its binding affinity to serotonin receptors, which play crucial roles in mood regulation and cognitive functions. Such studies are essential for understanding the compound's mechanism of action and therapeutic effects .

- Antiparasitic Effects : Preliminary studies indicate that this compound exhibits efficacy against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that it performs better than some existing treatments at equivalent concentrations.

- Anticancer Potential : Derivatives of piperazine, including this compound, have demonstrated cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values in the micromolar range .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

Antiparasitic Activity

Research has demonstrated that 1-(4-Nitrobenzyl)piperazine dihydrochloride shows significant activity against Trypanosoma cruzi. In vitro assays indicate that it effectively inhibits the growth of this parasite at low concentrations.

Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound possesses cytotoxic activity against multiple cancer cell lines. Notably, it has been found to induce apoptosis in MCF-7 and HeLa cells, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., -OCH₃) increase solubility in non-polar environments, influencing membrane permeability .

Pharmacological Activity

Neuropharmacological Effects

- TFMPP and mCPP: Act as serotonin receptor agonists (5-HT₁B/₁C), reducing locomotor activity in rats. The -CF₃ and -Cl groups in these compounds enhance receptor binding specificity compared to -NO₂ .

- This compound: Limited data on serotonergic activity, but its nitro group may favor interactions with monoamine oxidases or dopamine transporters .

Antihistaminic Activity

- Buclizine and Meclizine : Bulky substituents (e.g., diphenylmethyl) improve H₁ receptor antagonism, whereas nitrobenzyl derivatives are less explored in this context .

Research Findings and Trends

Structural Optimization : Methylation of the piperazine ring (e.g., N-methyltrimetazidine) improves metabolic stability but reduces receptor affinity compared to parent compounds .

Emerging Applications: Nitrobenzyl piperazines are being explored as monoamine oxidase (MAO) substrates, leveraging nitro groups for redox-based activity .

Biological Activity

1-(4-Nitrobenzyl)piperazine dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article provides an overview of its biological activity, focusing on its interactions with neurotransmitter systems, receptor binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇Cl₂N₃O₂

- Molecular Weight : Approximately 294.18 g/mol

- CAS Number : 422517-67-7

The compound features a piperazine ring substituted with a 4-nitrobenzyl group, which enhances its reactivity and influences its biological interactions. This structural characteristic positions it as a candidate for neuropharmacological studies, particularly in relation to serotonin and dopamine pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Neurotransmitter Interaction : The compound has been shown to influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.

- Receptor Binding : Studies have focused on its binding affinity to various receptors, especially serotonin receptors, suggesting potential applications in treating mood disorders and other neurological conditions .

Neuropharmacological Effects

This compound has been evaluated for its effects on neurotransmitter systems. Notably, it has shown promise in:

- Serotonin Receptor Interaction : Binding studies indicate that the compound may enhance serotonin signaling, which is crucial for mood stabilization.

- Dopamine Pathways : Its structural similarity to other psychoactive compounds suggests it may modulate dopamine pathways, relevant for conditions such as depression and schizophrenia.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as a cholinesterase inhibitor. For example:

- Cholinesterase Inhibition : Compounds structurally related to this compound have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potent activity .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | AChE/BChE |

| Other Piperazine Derivatives | 0.014 - 2.097 | BChE |

The inhibition of cholinesterases is particularly relevant in the context of Alzheimer’s disease, where increased acetylcholine levels are desirable for cognitive enhancement .

Neuroprotective Potential

A study investigated the neuroprotective effects of piperazine derivatives, including this compound. Results indicated that these compounds could protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism was attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cultures .

Anticancer Activity

In another study focusing on the anticancer properties of piperazine derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggested that the compound exhibited selective toxicity towards cancer cells while maintaining low toxicity towards normal cells.

Q & A

Q. What are the optimal synthetic routes for 1-(4-nitrobenzyl)piperazine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 4-nitrobenzyl chloride and piperazine in a polar aprotic solvent (e.g., DMF or ethanol) under basic conditions (e.g., K₂CO₃) . Post-reduction of intermediates may require catalytic hydrogenation or sodium borohydride. Key parameters include stoichiometric ratios (e.g., excess piperazine to prevent di-substitution), reaction temperature (60–80°C), and purification via recrystallization from ethanol . Yield optimization (e.g., ~33–50%) depends on controlling hygroscopicity of intermediates .

Q. How does this compound function as a buffer in biochemical assays, and what are its pK values?

The compound acts as a non-toxic buffer in pH ranges 5.0–9.9 due to its two ionizable amine groups. Experimentally determined pK₁ and pK₂ values are 5.32 and 9.70 (extrapolated via Debye-Hückel equation at infinite dilution). Buffer solutions are prepared by titrating the dihydrochloride salt with NaOH, with accuracy ±0.02 pH below pH 9.0 . Avoid long-term storage due to potential hydrolysis or toxic byproduct formation .

Q. What analytical methods are recommended for purity assessment of this compound?

Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phases often combine acetonitrile and ammonium acetate buffer. Impurity profiling (e.g., residual nitrobenzyl chloride) requires GC-MS or LC-MS . Quantify chloride content via argentometric titration .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound?

Stability decreases above pH 9.0 due to deprotonation and nitro group reduction. Thermal degradation studies (TGA/DSC) show decomposition >200°C. Store anhydrous forms at 2–8°C to prevent hygroscopic absorption . In aqueous solutions, avoid prolonged exposure to light to prevent nitro-to-amine reduction .

Q. What computational models predict the binding affinity of 1-(4-nitrobenzyl)piperazine derivatives to neurological receptors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) suggest interactions with dopamine D3 and serotonin receptors via nitro group π-stacking and piperazine hydrogen bonding. QSAR models highlight nitro electronegativity and lipophilicity (logP ~1.8) as critical for blood-brain barrier penetration .

Q. How can contradictory pK values from different studies be reconciled?

Discrepancies arise from ionic strength variations (e.g., seawater vs. distilled water) and electrode calibration. For example, pK₁ ranges from 5.32 (Debye-Hückel extrapolation) to 5.45 (direct measurement at μ = 0.1). Standardize measurements using hydrogen electrodes and report ionic strength explicitly .

Q. What are the degradation pathways of this compound under oxidative stress?

LC-MS/MS identifies N-oxide formation at the piperazine ring and nitro-to-hydroxylamine reduction under H₂O₂ exposure. Radical scavengers (e.g., ascorbic acid) mitigate degradation. Degradation kinetics follow first-order models (k = 0.012 h⁻¹ at 25°C) .

Methodological Considerations

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:3). Use anhydrous conditions to minimize hydrolysis .

- Buffer Preparation : Prepare fresh solutions to avoid glycylglycine hydrolysis artifacts. Validate pH with glass electrodes .

- Safety : Adhere to OSHA exposure limits (5 mg/m³ TWA) and use PPE (nitrile gloves, fume hoods) due to mild irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.